molecular formula C16H13BrClN5O B2458198 N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291852-75-9

N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2458198
CAS-Nummer: 1291852-75-9
Molekulargewicht: 406.67
InChI-Schlüssel: PEEJFJHNDKSISF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a chemical research tool designed for investigations targeting the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . This compound belongs to a class of 1,2,3-triazole-4-carboxamide analogs that have been structurally optimized to function as potent and selective inhibitors of PXR activity . PXR serves as a master regulator of xenobiotic metabolism. Its activation by various drugs can lead to the upregulation of metabolic enzymes like CYP3A4, which is responsible for metabolizing over 50% of clinically used drugs, potentially causing adverse drug-drug interactions and treatment failure . Therefore, PXR inhibitors are of significant research value for their potential to mitigate these undesirable interactions and for use in basic research to elucidate PXR's role in physiology and disease. The core 1,2,3-triazole structure in this compound provides a stable pharmacophore that is resistant to metabolic degradation and capable of key hydrogen bonding interactions with biological targets . The specific substitution pattern on the triazole core, featuring a (3-bromobenzyl) group and a (4-chlorophenyl)amino moiety, is designed to mimic the structural features of advanced PXR inhibitors reported in scientific literature, which demonstrate low nanomolar activity as inverse agonists and antagonists . In a research setting, this compound is intended for use in studies aimed at understanding the fundamental mechanisms of PXR antagonism, exploring pathways to prevent undesirable PXR activation by therapeutics, and probing the receptor's complex role in conditions such as inflammatory bowel disease, cancer, and disorders of glucose and lipid homeostasis . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(4-chloroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN5O/c17-11-3-1-2-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-6-4-12(18)5-7-13/h1-8,14-15,20-23H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBCXRYNPATXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has a molecular formula of C16H17BrClN5OC_{16}H_{17}BrClN_5O and a molecular weight of 410.7 g/mol. The structure features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of activity include:

1. Antimicrobial Activity:
Research indicates that triazole derivatives exhibit notable antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound under discussion may share these properties due to its structural similarities.

2. Anticancer Potential:
Triazole derivatives are also recognized for their anticancer activities. The compound has been evaluated for its ability to inhibit cancer cell proliferation across various cell lines. In vitro studies suggest that modifications in the phenyl groups significantly influence the anticancer efficacy .

3. Mechanism of Action:
The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to specific enzymes or receptors involved in cellular pathways. This interaction can lead to the inhibition of critical processes such as nucleic acid synthesis or enzyme activity modulation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. aureus and E. coli growth
AnticancerSignificant antiproliferative effects on cancer cell lines
MechanismInteraction with enzymes/receptors

Case Study: Anticancer Activity

A study involving various triazole derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines (e.g., MCF-7, HCT-116). The presence of halogenated phenyl groups was found to enhance the activity significantly .

Case Study: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of triazole derivatives against common pathogens. The results indicated that certain compounds inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)< 10
HCT116 (Colon)< 15
HeLa (Cervical)< 12

These results indicate that the compound may induce apoptosis in cancer cells, leading to cell death through mechanisms such as mitochondrial dysfunction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition Zone > 15 mm
Escherichia coliModerate Activity
Candida albicansMinimal Inhibition

The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has provided insights into how modifications to its structure can enhance biological activity. For instance:

  • Bromine Substitution : The presence of bromine on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Chloro Group : The chlorophenyl moiety contributes to the compound's ability to interact with biological targets effectively.

Q & A

Basic: What are the recommended synthetic methodologies for preparing N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis of triazole derivatives typically involves multi-component reactions. For analogous compounds (e.g., triazole-carboxamides), a common approach is:

Condensation : React 3-bromobenzylamine with 4-chloroaniline to form a Schiff base intermediate.

Cyclization : Use sodium azide (NaN₃) and a copper(I) catalyst (e.g., CuI) under "click chemistry" conditions to construct the triazole ring .

Carboxamide Formation : Couple the triazole intermediate with a carboxylic acid derivative (e.g., activated esters) via EDC/HOBt-mediated amidation .

Critical Note : Optimize reaction solvents (e.g., DMF or THF) and temperature (60–80°C) to enhance yield and purity. Monitor by TLC or HPLC .

Basic: How can researchers characterize the structural purity of this compound?

Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.9 ppm for bromo/chloro groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected ~450–460 Da).
  • Elemental Analysis (CHN) : Ensure ≤0.3% deviation from theoretical values for C, H, N .
  • FT-IR : Confirm key functional groups (e.g., C=O stretch ~1680 cm⁻¹, triazole C=N ~1660 cm⁻¹) .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in triazole-carboxamide derivatives?

Answer:
For X-ray crystallography:

  • Data Collection : Use synchrotron radiation or a high-flask X-ray source (λ = 0.71073 Å) to enhance resolution for heavy atoms (Br, Cl).
  • Structure Solution : Employ SHELXT for phase estimation via intrinsic phasing, followed by refinement with SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%). Use WinGX/ORTEP for visualization .

Case Study : A related triazole derivative (C29H25ClN6O) refined with SHELXL achieved R₁ = 4.3% and wR₂ = 11.2%, confirming planar triazole geometry .

Advanced: How can contradictory enzyme inhibition data be addressed for this compound?

Answer:
If inconsistent IC₅₀ values arise (e.g., carbonic anhydrase vs. histone deacetylase inhibition):

Assay Validation : Verify enzyme source (recombinant vs. tissue-derived) and buffer conditions (pH, cofactors).

Competitive Binding Studies : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

Molecular Docking : Use AutoDock Vina to model binding poses. Compare with crystallographic data (e.g., PDB 1XMO for carbonic anhydrase) .

Example : A triazole-carboxamide analog showed 10-fold higher potency against HDAC6 (IC₅₀ = 12 nM) vs. HDAC1 (IC₅₀ = 150 nM) due to hydrophobic pocket interactions .

Advanced: What strategies improve aqueous solubility for in vivo studies of hydrophobic triazole derivatives?

Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety.
  • Cocrystallization : Use coformers (e.g., succinic acid) to enhance dissolution rates .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to improve bioavailability .

Data : A structurally similar compound increased solubility from 0.2 mg/mL (free base) to 5.8 mg/mL as a cyclodextrin inclusion complex .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Answer:
Key SAR insights for triazole-carboxamides:

  • Bromo Substituent : Critical for π-π stacking with aromatic enzyme residues (e.g., Tyr 200 in carbonic anhydrase). Replacement with Cl reduces potency by ~40% .
  • Chloroaniline Group : Para-substitution enhances metabolic stability vs. ortho/meta (t₁/₂ increased from 1.2 to 4.5 h in microsomal assays) .
  • Triazole Core : N1-substitution with bulky groups (e.g., benzyl) improves selectivity for kinase targets .

Methodology : Synthesize 10–15 analogs with systematic substituent variations and test in parallel assays .

Basic: What are the primary biological targets and therapeutic hypotheses for this compound?

Answer:
Based on structural analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-triazole-4-carboxamide):

  • Oncology : Inhibits tubulin polymerization (IC₅₀ = 50 nM) and induces G2/M arrest .
  • Neurodegeneration : Modulates Aβ aggregation (40% reduction at 10 μM in vitro) .
  • Inflammation : Suppresses COX-2 expression (IC₅₀ = 80 nM) via NF-κB pathway inhibition .

Validation : Preclinical efficacy in xenograft models (e.g., 60% tumor growth inhibition at 10 mg/kg) .

Advanced: How should researchers address toxicity discrepancies between in vitro and in vivo models?

Answer:
If in vitro cytotoxicity (e.g., HepG2 CC₅₀ = 2 μM) conflicts with in vivo tolerability (LD₅₀ > 100 mg/kg):

Metabolite Screening : Use LC-MS/MS to identify reactive intermediates (e.g., quinone imines).

CYP Inhibition Assays : Test against CYP3A4/2D6 to rule out off-target effects.

Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify upregulated stress pathways .

Case Study : A triazole derivative showed hepatotoxicity due to glutathione depletion, mitigated by N-acetylcysteine co-administration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.